molecular formula C18H17N3O4 B2947633 7-methoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzofuran-2-carboxamide CAS No. 2034415-69-3

7-methoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzofuran-2-carboxamide

Cat. No.: B2947633
CAS No.: 2034415-69-3
M. Wt: 339.351
InChI Key: HUUXYVHBVLILSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “7-methoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzofuran-2-carboxamide” is a complex molecule that likely interacts with multiple targetsIt contains structural elements of indole and benzofuran, both of which are known to interact with a variety of biological targets . Indole derivatives have been found to bind with high affinity to multiple receptors, contributing to their broad-spectrum biological activities . Similarly, benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Benzofuran derivatives, on the other hand, have been found to exert their effects through a variety of mechanisms, including inhibition of key enzymes, modulation of cell signaling pathways, and direct interactions with cellular structures .

Biochemical Pathways

Given the broad biological activities of indole and benzofuran derivatives, it is likely that this compound could influence a variety of biochemical pathways . For instance, indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, benzofuran derivatives have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Result of Action

Based on the known activities of indole and benzofuran derivatives, it can be hypothesized that this compound may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

7-methoxy-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-14-4-2-3-10-8-15(25-17(10)14)18(23)19-12-5-6-13-11(7-12)9-16(22)21-20-13/h2-4,8-9,12H,5-7H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUXYVHBVLILSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCC4=NNC(=O)C=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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